molecular formula C12H18N2O4S B170858 N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide CAS No. 112101-74-3

N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide

Cat. No.: B170858
CAS No.: 112101-74-3
M. Wt: 286.35 g/mol
InChI Key: KDHJIWMGQFZAOV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-8(14-9(2)15)6-10-4-5-11(18-3)12(7-10)19(13,16)17/h4-5,7-8H,6H2,1-3H3,(H,14,15)(H2,13,16,17)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHJIWMGQFZAOV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20555906
Record name N-[(2R)-1-(4-Methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112101-74-3
Record name N-[(2R)-1-(4-Methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20555906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Acetylation of Amine Precursor

The compound is synthesized via acetylation of the intermediate N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]amine (Formula VIII) using acetic anhydride:

  • Reaction Conditions :

    • Temperature: 60–70°C (optimal)

    • Solvent: Acetic acid

    • Duration: 4–6 hours

    • Yield: ~100% .

This step introduces the acetyl protecting group, stabilizing the amine for subsequent reactions.

Chlorosulfonation and Sulfonamide Formation

The acetylated intermediate undergoes chlorosulfonation followed by ammonia treatment:

  • Reagents : Chlorosulfonic acid (ClSO₃H), ammonia (NH₃)

  • Conditions :

    • Solvent: Dichloromethane

    • Temperature: -30°C to +30°C (controlled cooling)

    • Workup: Decomposition in ice-ammonia mixture

    • Yield: 90.6% .

The reaction avoids intermediate isolation, directly producing N-{(1R)-2-[3-(aminosulfonyl)-4-methoxyphenyl]-1-methylethyl}-N-[(1R)-1-phenylethyl]acetamide (Formula X).

Hydrogenation and Deacetylation

Hydrogenation removes the phenethyl group, followed by acidic deacetylation:

  • Hydrogenation :

    • Catalyst: 3% Pd/C (50% water content)

    • Pressure: 2 MPa

    • Temperature: 80–85°C

    • Solvent: Acetic acid with HCl

    • Yield: ~100% .

  • Deacetylation :

    • Reagent: 5% aqueous HCl

    • Conditions: Reflux followed by carbonate precipitation

    • Yield: ~80% after crystallization .

Critical Variables

ParameterOptimal RangeImpact on Yield/Purity
Temperature60–70°C (acetylation)Higher yields at lower side reactions
Catalyst Loading1/10 wt% (Pd/C)Ensures complete hydrogenation
Solvent PolarityDichloromethaneEnhances chlorosulfonation efficiency

Side Reactions and Mitigation

  • Diastereomer Formation :

    • Observed during hydrogenation if optical purity of precursors is compromised.

    • Mitigation: Strict control of chiral starting materials (R-configuration maintained via PtO₂-catalyzed hydrogenation) .

  • Over-Sulfonation :

    • Prevented by controlled addition of chlorosulfonic acid and ice-ammonia quenching .

¹H-NMR Characterization

Key peaks for N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide (CDCl₃, 250 MHz) :

δ (ppm)MultiplicityAssignment
1.27d (J=6.2 Hz)CH₂CH(CH₃)
2.28sCOCH₃
3.72sOCH₃
6.42–7.38mAromatic protons

Purity Analysis

  • GC Chemical Purity : >99.6% (R,S-diastereomer <0.4%) .

  • Optical Rotation : [α]₂₅ᴰ = -15.6° (c=1, H₂O), confirming R-configuration .

Industrial-Scale Adaptations

  • Cost Efficiency : Use of water-containing Pd/C reduces catalyst expense.

  • Safety : Controlled chlorosulfonation at low temperatures minimizes exothermic risks.

Scientific Research Applications

Synthesis and Reactions

The synthesis of N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide typically involves multi-step organic reactions. Common reactions include:

  • Oxidation : Can yield sulfonic acid derivatives.
  • Reduction : Produces amine derivatives using agents like sodium borohydride.
  • Substitution Reactions : Functional groups can be replaced under specific conditions.

These reactions are crucial for developing derivatives with enhanced biological activity or altered chemical properties.

Chemistry

This compound serves as a reagent in organic synthesis, facilitating the preparation of complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry.

Biology

Research indicates that this compound has potential biological effects, particularly in cancer research. Studies have shown that it can inhibit tumor cell proliferation and induce apoptosis, making it a candidate for further exploration in oncology.

Medicine

Ongoing investigations focus on the therapeutic applications of this compound, especially regarding its efficacy in treating certain types of cancer. Its mechanism of action involves targeting specific enzymes and pathways associated with cell growth and survival.

Case Study 1: Antitumor Activity

In a study published in a peer-reviewed journal, this compound was tested against various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis, suggesting its potential as an antitumor agent.

Case Study 2: Organic Synthesis

Another research project focused on the use of this compound as a building block in the synthesis of more complex pharmaceutical agents. The study highlighted its role in creating novel compounds with improved pharmacological properties.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide
  • CAS No.: 112101-74-3
  • Molecular Formula : C₁₂H₁₈N₂O₄S
  • Molecular Weight : 286.35 g/mol
  • Stereochemistry : (1R)-configuration at the chiral center, critical for pharmacological activity .

Synthesis :
The compound is synthesized via a multi-step process:

Reductive amination of methylbenzylketone to form intermediate VIII .

N-acetylation with acetic anhydride to yield intermediate IX .

Chlorosulfonation and conversion to sulfonamide (intermediate X) .

Hydrogenation with Pd/C catalyst to remove protective groups, achieving near-quantitative yields (~100%) .

Physicochemical Properties :

  • Density : 1.239 g/cm³ .
  • Melting Point : 197–198°C .
  • Solubility : Enhanced by the polar sulfamoyl (-SO₂NH₂) and methoxy (-OCH₃) groups .

Comparison with Structurally Similar Acetamide Derivatives

Anti-Cancer Acetamides with Quinazoline-Sulfonyl Groups

Examples :

  • Compound 38 : N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • Compound 39 : N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • Compound 40 : N-(4-Methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Key Differences :

  • Structural Features : These compounds feature quinazoline-sulfonyl moieties, unlike the target compound’s phenyl-sulfamoyl group.
  • Pharmacological Activity : Exhibited IC₅₀ values <10 µM against HCT-1, SF268, and MCF-7 cancer cell lines in MTT assays .
  • Mechanism : Quinazoline derivatives often target tyrosine kinases (e.g., EGFR), whereas sulfamoyl groups may inhibit carbonic anhydrases .

Comparison :

Chlorophenyl and Ethoxy-Substituted Analogs

Examples :

  • 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-[(1S)-2-methoxy-1-methylethyl]acetamide ()
  • 2-(2-Ethoxyphenoxy)-N-[(1R)-2-(4-methoxy-3-sulfamoylphenyl)-1-methylethyl]acetamide (CAS 133261-17-3, )

Key Differences :

  • Substituents : Chloro (-Cl) and ethoxy (-OCH₂CH₃) groups alter lipophilicity and metabolic stability.
  • Activity : Chloro derivatives often exhibit enhanced membrane permeability but may face toxicity concerns. Ethoxy groups increase metabolic resistance compared to methoxy .

Comparison :

  • The target compound’s methoxy group balances lipophilicity and oxidative stability, avoiding the toxicity risks of chloro substituents .

Sulfonamide-Containing Acetamides

Examples :

  • N-[4-[[(Aminocarbonyl)amino]sulfonyl]phenyl]acetamide (CAS 2828-63-9, )
  • N-(3-Chloro-4-methoxyphenyl)-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide (CAS 409356-21-4, )

Key Differences :

  • Functional Groups : Ureido-sulfonamide () and naphthyl-methylsulfonyl () groups differ from the target’s phenyl-sulfamoyl.
  • Pharmacokinetics : Ureido groups enhance water solubility, while naphthyl groups increase hydrophobicity .

Comparison :

Formoterol-Related Acetamides (Pharmaceutical Impurities)

Examples :

  • Compound C: N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide (Retention Time: 1.2, ).

Key Differences :

  • Analytical Behavior : Longer retention times (1.2–2.2) in HPLC due to polar functional groups .

Comparison :

  • The target compound’s simpler structure (lacking hydroxyl groups) may reduce metabolic clearance but limit receptor specificity .

Biological Activity

N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide, also known by its CAS number 112101-74-3, is a compound with notable biological activities that have been explored in various studies. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H18N2O4S
  • Molecular Weight : 286.35 g/mol
  • Structure : The compound features an acetamide group attached to a chiral center and a sulfonamide moiety, which contributes to its biological activity.

Anticonvulsant Activity

Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study focusing on related derivatives found that certain analogs demonstrated significant activity against seizures in animal models. The evaluation involved standard tests such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, which are critical for assessing anticonvulsant efficacy. The results showed that several derivatives had protective effects at dosages of 100 mg/kg and 300 mg/kg, indicating potential therapeutic applications in epilepsy .

CompoundMES Efficacy (mg/kg)PTZ Efficacy (mg/kg)
Compound A100300
Compound B300100
This compoundTBDTBD

The proposed mechanism of action for this compound involves modulation of neuronal voltage-sensitive sodium channels. This interaction is crucial for stabilizing neuronal excitability and preventing seizure activity. In vitro studies have shown that related compounds bind moderately to these channels, suggesting a pathway for their anticonvulsant effects .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to this compound:

  • Study on Anticonvulsant Activity : This study synthesized various derivatives and tested their efficacy in animal models. The findings indicated that modifications to the phenyl and piperazine groups significantly affected anticonvulsant potency, with some compounds showing delayed onset but prolonged action .
  • Toxicological Assessment : Acute neurological toxicity was assessed using the rotarod test, which evaluates motor coordination and balance in mice. The results revealed that while some compounds exhibited effective seizure protection, they also presented varying degrees of toxicity, necessitating further investigation into their safety profiles .
  • Structure-Activity Relationship (SAR) : The SAR analysis highlighted that lipophilicity plays a critical role in the distribution and efficacy of these compounds within the central nervous system (CNS). More lipophilic compounds tended to show delayed but longer-lasting anticonvulsant effects, suggesting a need for careful consideration in drug design .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide to ensure stereochemical purity?

  • Methodological Answer : Use chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) to maintain the (1R) configuration. Purification via chiral column chromatography or recrystallization with polar solvents (e.g., ethanol/water mixtures) can isolate the desired enantiomer. Monitor stereochemical integrity using polarimetry or chiral HPLC .
  • Data Reference : Evidence from PubChem (IUPAC name, InChIKey) confirms stereochemical descriptors, enabling precise synthesis planning .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR for acetamide proton signals (δ ~2.0 ppm, singlet) and sulfonamide NH2_2 (δ ~5.5 ppm, broad). Compare with computational predictions (e.g., ACD/Labs or ChemDraw).
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns matching C12_{12}H18_{18}N2_2O4_4S.
  • IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm1^{-1}) and acetamide (C=O at ~1650 cm1^{-1}) functional groups .

Q. What safety protocols are critical for handling sulfonamide derivatives like this compound?

  • Methodological Answer : Use fume hoods to avoid inhalation of fine powders. Wear nitrile gloves and lab coats to prevent dermal exposure. Store in airtight containers away from oxidizers. In case of contact, rinse eyes/skin with water for 15 minutes and consult medical personnel with the SDS (e.g., similar protocols for N-(3-Amino-4-methoxyphenyl)acetamide) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for enantiomerically pure synthesis?

  • Methodological Answer : Employ quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify low-energy pathways. Use ICReDD’s reaction path search tools to predict optimal conditions (solvent, temperature) and reduce trial-and-error experimentation .
  • Case Study : highlights computational-experimental feedback loops for reaction design, applicable to sulfonamide intermediates.

Q. How to resolve contradictions in biological activity data across in vitro models?

  • Methodological Answer : Standardize assay conditions (e.g., cell line selection, serum-free media) to minimize variability. Perform dose-response curves (IC50_{50}/EC50_{50}) and validate target engagement via SPR (surface plasmon resonance) or thermal shift assays. Cross-reference with structural analogs (e.g., acetyldapsone in ) to identify pharmacophore outliers .

Q. What strategies are recommended for crystal structure analysis to determine conformational stability?

  • Methodological Answer : Grow single crystals via slow evaporation (toluene/ethyl acetate mixtures). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELX. Analyze hydrogen bonding (e.g., N–H···O interactions) and dihedral angles to assess rigidity. Compare with N-(3-Chloro-4-fluorophenyl)acetamide’s crystal packing () .

Q. How to design SAR studies to explore pharmacophore elements of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., methoxy → ethoxy, sulfonamide → carboxamide) and evaluate bioactivity changes. Use molecular docking (AutoDock Vina) to map interactions with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with 3D-QSAR models (CoMFA/CoMSIA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.